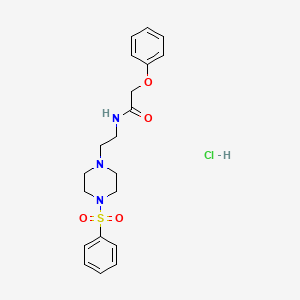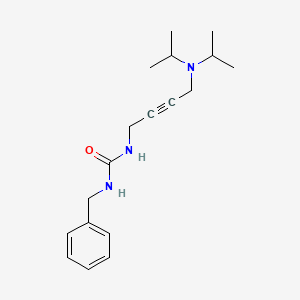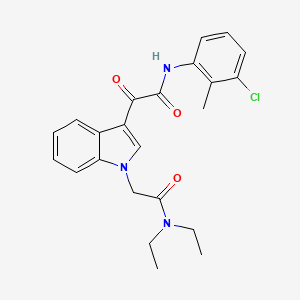
2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Phenoxy Acetamide: The initial step involves the reaction of phenol with chloroacetyl chloride in the presence of a base, such as triethylamine, to form phenoxy acetamide.
Synthesis of Piperazine Derivative: The next step involves the reaction of piperazine with phenylsulfonyl chloride to form the phenylsulfonyl piperazine derivative.
Coupling Reaction: The final step involves the coupling of the phenoxy acetamide with the phenylsulfonyl piperazine derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to modify the phenylsulfonyl group or other functional groups.
Substitution: The phenoxy and piperazine moieties can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups to the phenoxy or piperazine moieties.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Pharmacology: It is used in pharmacological studies to investigate its effects on various biological targets and pathways.
Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: It may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxy Acetamide Derivatives: Compounds such as 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs have similar structural features and are studied for their pharmacological properties.
Phenylsulfonyl Piperazine Derivatives: These compounds share the phenylsulfonyl piperazine moiety and are investigated for their potential therapeutic applications.
Uniqueness
2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is unique due to the combination of its phenoxy and phenylsulfonyl functional groups, which contribute to its distinct chemical properties and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for scientific research.
Propiedades
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S.ClH/c24-20(17-27-18-7-3-1-4-8-18)21-11-12-22-13-15-23(16-14-22)28(25,26)19-9-5-2-6-10-19;/h1-10H,11-17H2,(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATHODJMTLLCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2578882.png)
![(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2578884.png)
![N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2578885.png)

![ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B2578888.png)
![4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2578890.png)
![[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2578893.png)
![2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2578894.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide](/img/structure/B2578897.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-{thieno[3,2-b]pyridin-6-yl}prop-2-enamide](/img/structure/B2578900.png)
![2-Methyl-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2578903.png)
![8-(2-furylmethyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2578904.png)
